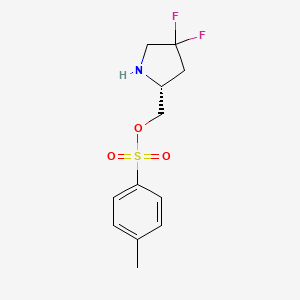
(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a methanol group, which is further modified by the addition of a tosylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Formation of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This can be achieved by the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Tosylation: The hydroxyl group of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods
Industrial production of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium cyanide (KCN) in ethanol.
Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Nucleophilic Substitution: Alkyl halides, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Scientific Research Applications
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (MsCl): Similar to tosyl chloride, used to convert alcohols into mesylates.
Trifluoromethanesulfonyl Chloride (TfCl): Used to convert alcohols into triflates, which are also good leaving groups.
Brosyl Chloride (BsCl): Used to convert alcohols into brosylates, another type of sulfonate ester
Uniqueness
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is unique due to the presence of the difluoro-pyrrolidine moiety, which imparts specific chemical properties and reactivity. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15F2NO3S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
[(2R)-4,4-difluoropyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15F2NO3S/c1-9-2-4-11(5-3-9)19(16,17)18-7-10-6-12(13,14)8-15-10/h2-5,10,15H,6-8H2,1H3/t10-/m1/s1 |
InChI Key |
BRSIZNMXIUTYCE-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC(CN2)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



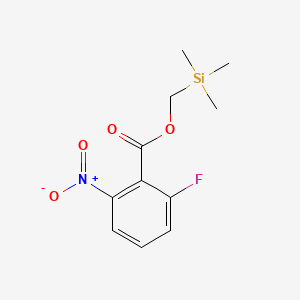
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
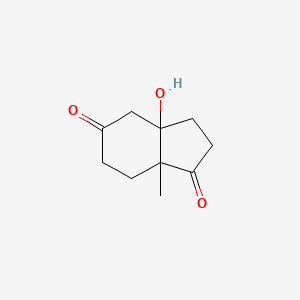
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
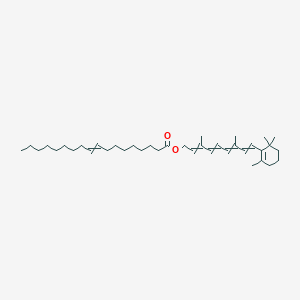

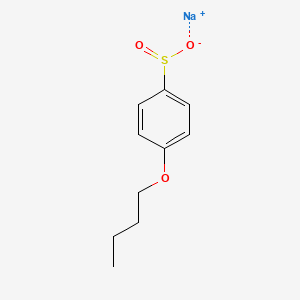
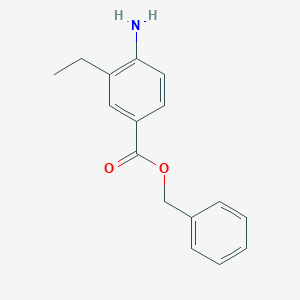
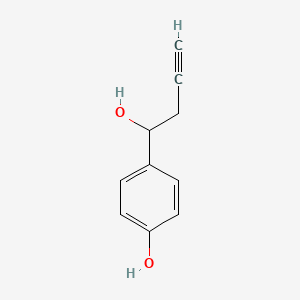
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
